1,4-Bis(bromomethyl)benzene

Catalog No.
S703482
CAS No.
623-24-5
M.F
C8H8Br2
M. Wt
263.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(bromomethyl)benzene

CAS Number

623-24-5

Product Name

1,4-Bis(bromomethyl)benzene

IUPAC Name

1,4-bis(bromomethyl)benzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2

InChI Key

RBZMSGOBSOCYHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)CBr

Synonyms

1,4-Bis(bromomethyl)benzene; 1,4-Xylylene Dibromide; 4-Bromomethylbenzyl Bromide; p-Xylylene Bromide; NSC 6226;

Canonical SMILES

C1=CC(=CC=C1CBr)CBr

Synthesis of Porous Polymers for Selective CO2 Capture

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Adsorbent for Purification of Aromatic Hydrocarbons

Separation of 1,4-Bis(bromomethyl)benzene

Synthesis of α,α’-Dibromo-p-xylene

Synthesis of 1,4-BIS- (1,2-DIBROMOETHYL)-BENZENE

1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an organic compound with the molecular formula C8H8Br2C_8H_8Br_2 and a molecular weight of approximately 263.96 g/mol. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring at the para position. Its chemical structure can be represented as follows:

text
Br | C6H4-CH2-Br

1,4-Bis(bromomethyl)benzene is a colorless to light yellow solid at room temperature and is soluble in organic solvents. It has potential applications in various fields, including organic synthesis and materials science.

1,4-Bis(bromomethyl)benzene itself does not have a well-defined mechanism of action in biological systems. Its primary use lies as a building block in organic synthesis for the preparation of other compounds with specific biological activities.

  • Skin and eye irritation: Contact with the liquid or its vapors can irritate the skin and eyes [].
  • Inhalation hazard: Inhalation of vapors can irritate the respiratory tract [].
Due to its reactive bromomethyl groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds.
  • Polymerization: The compound can be used as a monomer in the synthesis of porous polymers through condensation reactions, which utilize its bromomethyl groups for cross-linking .

Research indicates that 1,4-bis(bromomethyl)benzene exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism . This suggests potential implications in pharmacology and toxicology, particularly concerning drug-drug interactions.

Several methods have been developed for synthesizing 1,4-bis(bromomethyl)benzene:

  • Bromination of p-Xylene: This method involves the direct bromination of p-xylene using bromine or N-bromosuccinimide under controlled conditions (e.g., temperature and solvent choice). The reaction typically occurs at temperatures ranging from 0 to 80 degrees Celsius .
  • Photochemical Reaction: Another approach utilizes light irradiation in the presence of N-bromosuccinimide and p-xylene in an organic solvent to yield the desired compound with reduced by-products .

1,4-Bis(bromomethyl)benzene finds applications across various domains:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Material Science: The compound is utilized in the production of porous polymer materials that have applications in gas storage and separation due to their high surface area and porosity .
  • Pharmaceuticals: Its biological activity makes it relevant in drug development processes.

Studies have highlighted the interaction of 1,4-bis(bromomethyl)benzene with biological systems, particularly regarding its role as a substrate for cytochrome P450 enzymes. Understanding these interactions is crucial for assessing its safety profile and potential drug interactions . Further research into its metabolic pathways could provide insights into its pharmacokinetics.

Several compounds share structural similarities with 1,4-bis(bromomethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarity IndexUnique Features
1-(Bromomethyl)-3,5-dimethylbenzeneStructure1.00Contains methyl groups that affect reactivity.
1-(Bromomethyl)-2,3-dimethylbenzeneStructure0.96Different arrangement of methyl groups.
2-(Bromomethyl)-1,3,5-trimethylbenzeneStructure0.92Features three methyl substituents affecting sterics.
1,4-DibromobenzeneStructure0.90Lacks bromomethyl groups but has similar halogenation.

The uniqueness of 1,4-bis(bromomethyl)benzene lies in its specific arrangement of bromomethyl groups on the benzene ring and its resultant reactivity profile compared to these similar compounds.

XLogP3

3

Boiling Point

245.0 °C

Melting Point

144.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-24-5

Wikipedia

Benzene, 1,4-bis(bromomethyl)-

General Manufacturing Information

Benzene, 1,4-bis(bromomethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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